![molecular formula C13H10N2OS2 B10812341 (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10812341.png)
(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one” belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a heterocyclic scaffold widely studied for its diverse biological and electrochemical properties. Rhodanine derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms, with substituents at the 5-position often dictating their pharmacological or material science applications. This specific derivative features a (2-methylindol-3-yl)methylene group, which introduces steric and electronic effects due to the indole moiety’s aromaticity and methyl substitution. Indole-containing compounds are notable for interactions with biological targets, such as enzymes and receptors, making this derivative a candidate for anticancer, antimicrobial, or enzyme inhibition studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methylindole-3-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the thiazolidinone ring can yield corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents like dichloromethane or chloroform.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from thiazolidinone structures. The compound has shown promising activity against various bacterial strains.
Case Study: Antibacterial Activity
A study synthesized a series of thiazolidinone derivatives, including those with indole moieties, and evaluated their antibacterial efficacy. The results indicated that several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the effectiveness of conventional antibiotics such as ampicillin and streptomycin. For instance, one derivative demonstrated a minimal inhibitory concentration (MIC) ranging from 37.9 to 113.8 μM against Staphylococcus aureus and Listeria monocytogenes .
Data Table: Antibacterial Efficacy
Compound | MIC (μM) | Bacterium |
---|---|---|
5d | 37.9 | S. aureus |
5g | 50.0 | E. coli |
5k | 45.0 | P. aeruginosa |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been extensively studied. The compound (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has shown promise in inhibiting cancer cell proliferation.
Case Study: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute, various thiazolidinone derivatives were tested against multiple cancer cell lines. Notably, certain compounds exhibited high inhibition rates against leukemia and CNS cancer cell lines. For example, one derivative showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line .
Data Table: Anticancer Activity
Compound | Cell Line | Inhibition (%) |
---|---|---|
4g | MOLT-4 | 84.19 |
4p | SF-295 (CNS) | 72.11 |
3g | UO-31 (Renal) | 60.11 |
Mechanism of Action
The mechanism of action of (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Rhodanine derivatives vary primarily in their 5-arylidene substituents and modifications at the 3-position. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Impact on Bioactivity: The nitro group in may enhance redox activity, making it suitable for electrochemical studies, though biological data are lacking. Hydroxy and methoxy groups (e.g., in ) improve solubility and enable hydrogen bonding, critical for enzyme inhibition (e.g., antimicrobial activity).
Synthetic Methods :
- Microwave-assisted synthesis (e.g., ) yields compounds like (5Z)-5-(benzodioxolylmethylene) derivatives in high purity (70–88% yield), reducing reaction times compared to conventional heating.
- Crystal structure analyses (e.g., ) confirm the (5Z) configuration’s prevalence in solid-state arrangements, though (5E) isomers are also synthesized for specific applications .
Electrochemical Properties: (Z)-5-(azulen-1-ylmethylene) derivatives exhibit reversible redox behavior, with potentials influenced by electron-withdrawing/donating groups . The indole-containing target compound may show similar trends due to its aromatic substituent.
Biological Activity
(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant antiproliferative effects against various cancer cell lines.
Case Study:
In a study involving multiple cancer cell lines, the compound exhibited IC50 values indicating potent activity against human breast cancer (MCF-7) and prostate cancer cells. For instance, a derivative of thiazolidinone was reported to induce apoptosis in HeLa cells through both extrinsic and intrinsic pathways, demonstrating its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | <10 | Apoptosis induction via DNA degradation |
HeLa | <10 | Extrinsic and intrinsic signaling pathways |
Prostate Cancer | 75% growth inhibition at 0.1 mM | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A derivative demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% . The presence of specific substituents on the phenyl group was found to enhance this activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | % Inhibition | Reference Compound |
---|---|---|
E. coli | 88.46 | Ampicillin |
S. aureus | 91.66 | - |
Anti-inflammatory Activity
Thiazolidinone compounds have also been investigated for their anti-inflammatory effects. Some derivatives have shown potential as dual inhibitors of cyclooxygenase (COX) enzymes.
Study Overview:
Research indicates that certain thiazolidinones can inhibit COX-1 and COX-2, leading to decreased inflammation markers in vitro .
The mechanisms by which this compound exerts its biological activities include:
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinases : Some derivatives have been identified as inhibitors of protein kinases involved in cell proliferation.
- Antioxidant Properties : Exhibiting free radical scavenging ability which contributes to its anticancer and anti-inflammatory effects.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Preparation of the indole precursor (e.g., 2-methyl-1H-indole-3-carbaldehyde) and thiazolidinone derivatives.
- Step 2: Condensation under basic conditions (e.g., K₂CO₃ in aqueous ethanol) to form the methylidene bridge .
- Step 3: Purification via recrystallization (methanol/ethanol) or column chromatography to isolate the E-isomer .
Key variables affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C optimal), and catalyst (e.g., piperidine for aldol condensation) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the methylidene bridge and distinguishes E/Z isomers via coupling constants (e.g., J > 12 Hz for E-configuration) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .
- Infrared Spectroscopy (IR): Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS m/z [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent Optimization: Replace traditional solvents (ethanol) with dimethylformamide (DMF) to enhance solubility of intermediates .
- Catalyst Screening: Test bases like DBU (1,8-diazabicycloundec-7-ene) for faster condensation kinetics .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves selectivity .
- Continuous Flow Reactors: Enable precise control over temperature and mixing, reducing side products .
- Purification: Use gradient elution in flash chromatography (hexane/ethyl acetate) to separate E/Z isomers .
Q. How should researchers address conflicting reports on the compound’s biological activity (e.g., anti-inflammatory vs. negligible effects)?
- Assay Validation: Replicate studies using orthogonal assays (e.g., COX-2 inhibition for anti-inflammatory activity and NF-κB luciferase reporter assays) .
- Structural Confirmation: Ensure the compound’s configuration (E vs. Z) is consistent across studies, as isomerization alters bioactivity .
- Dose-Response Analysis: Test a broad concentration range (0.1–100 µM) to identify threshold effects .
- Comparative Studies: Benchmark against structurally similar thiazolidinones (e.g., rhodanine derivatives) to isolate substituent-specific effects .
Q. What computational methods are effective in predicting interactions between this compound and biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or TNF-α. Validate with binding free energy calculations (MM-GBSA) .
- Molecular Dynamics Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS) .
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donors .
Q. How can researchers design comparative studies to evaluate this compound against analogous thiazolidinones?
- Structural Modifications: Synthesize derivatives with varied substituents (e.g., replacing 2-methylindole with quinoxaline or naphthyl groups) and compare bioactivity .
- Activity Cliffs Analysis: Identify critical substituents causing drastic changes in potency (e.g., fluoro vs. methoxy groups at the 4-position of phenyl rings) .
- Meta-Analysis: Compile data from published thiazolidinone studies to establish structure-activity trends (e.g., electron-withdrawing groups enhancing anticancer activity) .
Q. Data Contradiction Analysis
Example Table: Reported Biological Activities and Methodological Variables
Study Reference (Evidence ID) | Activity Claimed | Key Methodological Variables |
---|---|---|
Antimicrobial | IC₅₀ = 8 µM (E. coli) | Used microbroth dilution; Z-isomer contamination suspected |
Anti-inflammatory | 70% COX-2 inhibition at 10 µM | Purified E-isomer; validated via NMR |
Anticancer | No activity (IC₅₀ > 50 µM) | Tested on HeLa cells; isomer not specified |
Resolution Strategy:
- Re-test under standardized conditions (e.g., >99% E-isomer purity, identical cell lines).
- Use SPR (Surface Plasmon Resonance) to confirm target binding kinetics .
Q. Key Recommendations for Experimental Design
- Isomer Purity: Always confirm E/Z configuration via NOESY NMR or X-ray crystallography .
- Biological Replicates: Include ≥3 independent experiments to account for variability .
- Negative Controls: Test against unsubstituted thiazolidinone scaffolds to isolate substituent effects .
Properties
Molecular Formula |
C13H10N2OS2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H10N2OS2/c1-7-9(6-11-12(16)15-13(17)18-11)8-4-2-3-5-10(8)14-7/h2-6,16H,1H3,(H,15,17) |
InChI Key |
WLJWZBSPNFVJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)S3)O |
Origin of Product |
United States |
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